molecular formula C11H18O5 B12666383 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione CAS No. 97043-69-1

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione

Cat. No.: B12666383
CAS No.: 97043-69-1
M. Wt: 230.26 g/mol
InChI Key: GVAGLAABBPHREE-UHFFFAOYSA-N
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Description

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione backbone substituted with a 3-(allyloxy)-2-hydroxypropoxy group. This compound combines reactive functionalities:

  • Hydroxypropoxy group: Enhances hydrophilicity and hydrogen-bonding capacity.

Properties

CAS No.

97043-69-1

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione

InChI

InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3

InChI Key

GVAGLAABBPHREE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OCC(COCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .

Comparison with Similar Compounds

Substituent-Dependent Reactivity and Yields

Alkoxy and Aryloxy Derivatives :

  • 3-[Ethoxy(phenyl)methyl]pentane-2,4-dione (1a) : Synthesized via acetalization with 85% yield (yellow oil). Ethoxy and phenyl groups stabilize the intermediate, enabling high yields .
  • 3-[Methoxy(4-methylphenyl)methyl]pentane-2,4-dione (1d) : 85% yield (yellow oil). Electron-donating methyl groups enhance aryl reactivity .
  • 3-(4-Hydroxy-3-methoxybenzyl)pentane-2,4-dione (Acetyl Zingerone): Synthesized via condensation of vanillin with acetylacetone, followed by hydrogenation (>99% purity). Phenolic and methoxy groups confer antioxidant properties and commercial applications in cosmetics .

Thioether Derivatives :

  • 3-(Butylthio)pentane-2,4-dione (3v) : Prepared via radical thiolation (71% yield, colorless liquid). The sulfur atom increases nucleophilicity but reduces thermal stability compared to oxygen analogs .

Halogenated Derivatives :

  • 3-[Ethoxy(4-bromophenyl)methyl]pentane-2,4-dione (1i): 88% yield (yellow oil).
  • 3-Chloropentane-2,4-dione: Chlorine directly on the diketone backbone increases acidity (pKa ~3.5) and reactivity in enolate formation .

Nitro and Azido Derivatives :

  • 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione: Nitro groups introduce strong electron-withdrawing effects, reducing enolization but enabling nitro reduction chemistry .
  • 3-(4-Azidophenyl)pentane-2,4-dione: Azide functionality allows click chemistry applications (e.g., MOF synthesis). Crystallographic data show non-planar geometry and intramolecular hydrogen bonding .

Physical and Spectral Properties

Compound Substituent Yield (%) Physical State Key Spectral Features (NMR, IR) Ref.
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione Allyloxy, hydroxypropoxy N/A N/A Expected: δ 5.8–6.2 (allyl CH2=CH), δ 4.2–4.5 (OCH2)
1a (Ethoxy-phenyl) Ethoxy, phenyl 85 Yellow oil δ 1.2 (CH3), δ 4.5 (OCH2), aromatic δ 7.3–7.5
Acetyl Zingerone 4-Hydroxy-3-methoxybenzyl >99 Crystalline δ 2.2 (CH3), δ 3.8 (OCH3), IR: 3300 cm⁻¹ (OH)
3-(Butylthio)pentane-2,4-dione Butylthio 71 Colorless liquid δ 1.4 (CH2), δ 2.8 (SCH2), IR: 2550 cm⁻¹ (S–H)
3-(4-Azidophenyl)pentane-2,4-dione 4-Azidophenyl 12* Crystalline IR: 2100 cm⁻¹ (N3), XRD: 78° dihedral angle

*Total yield over four steps.

Biological Activity

3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₈O₅
  • Chemical Structure : The compound contains a dione functional group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives related to this compound. For example, a related compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively at a concentration of 2 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundInhibition Zone (mm)Target Bacteria
3-(Allyloxy)-2-hydroxypropoxy derivative17E. coli ATCC 25922
15S. aureus ATCC 25923

Antiviral Activity

The antiviral properties of related dione derivatives have also been investigated. A study focused on a series of quinazoline-2,4-dione derivatives found that some exhibited potent activity against Hepatitis C Virus (HCV). The most effective compounds had EC₅₀ values less than 10 μM, indicating significant antiviral potential .

Table 2: Antiviral Activity Against HCV

CompoundEC₅₀ (μM)Cytotoxicity (CC₅₀ μM)Therapeutic Index (TI)
Quinazoline derivative 10d6.4~11~1.7
Ribavirin20.0~46~2.3

The mechanism by which these compounds exert their biological effects is often linked to their ability to chelate metal ions or interact with specific viral proteins. For instance, the binding affinity to the NS5B protein of HCV was confirmed through thermal shift assays, highlighting the importance of molecular interactions in mediating antiviral effects .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated various derivatives against common bacterial strains. The results indicated that while many derivatives lacked significant activity, the compound demonstrated moderate efficacy, suggesting potential for further development in antibacterial applications .
  • Antiviral Screening : In vitro assays using HCV replicon models revealed that certain modifications to the dione structure significantly enhanced antiviral activity. This underscores the importance of structural optimization in drug design .

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